molecular formula C22H21FN6O4 B2818594 N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 872590-59-5

N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2818594
CAS No.: 872590-59-5
M. Wt: 452.446
InChI Key: XQLTXJPUSIQTCQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolopyrimidine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the 3,4-dimethoxyphenethyl and 3-fluorophenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the phenethyl or triazolopyrimidine moieties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.

Biology

Biologically, this compound is of interest due to its potential interactions with various biological targets. It can be used in studies to understand the mechanisms of action of triazolopyrimidine derivatives and their effects on cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where triazolopyrimidine derivatives have shown efficacy.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the creation of materials with tailored characteristics for various applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to certain proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

  • 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
  • 2-(3-(4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Uniqueness

N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide stands out due to the presence of the 3,4-dimethoxyphenethyl and 3-fluorophenyl groups, which can enhance its biological activity and specificity. These modifications can lead to improved interactions with molecular targets and potentially greater therapeutic efficacy.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O4/c1-32-17-7-6-14(10-18(17)33-2)8-9-24-19(30)12-28-13-25-21-20(22(28)31)26-27-29(21)16-5-3-4-15(23)11-16/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLTXJPUSIQTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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